molecular formula C19H18N4O3 B2544787 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898418-99-0

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2544787
CAS RN: 898418-99-0
M. Wt: 350.378
InChI Key: YXDMQFMAUWNJSX-UHFFFAOYSA-N
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Description

“N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide” is a chemical compound with the molecular formula C24H27N5O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinolin-8-yl group and a pyridin-2-ylmethyl group, connected by an oxalamide moiety . The exact 3D conformation of the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 433.5 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 4. The exact mass and the monoisotopic mass of the compound are 433.21138974 g/mol. The topological polar surface area of the compound is 94.6 Ų .

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinoline and pyrroloquinoline derivatives involves complex organic reactions, often employing cyclization techniques to achieve the desired heterocyclic frameworks. For instance, the synthesis of quinolines has been demonstrated through the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine derivatives, yielding compounds with significant pharmacological potential due to their unique structural and electronic properties (Faizi et al., 2018). Similarly, the construction of pyrroloquinolines through the cyclization of diallylaminoquinolines has been explored, with the resulting compounds showing moderate antifungal and antiplasmodial activities, indicating their potential in medicinal chemistry (Vandekerckhove et al., 2015).

Coordination Polymers and Magnetic Properties

The structural versatility of quinoline derivatives extends to their ability to form coordination polymers with various metals, which are studied for their magnetic properties and potential applications in materials science. For instance, coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands, including quinoline units, have been synthesized to explore their structural assemblies and magnetic properties (Wu et al., 2017).

Photodynamic Therapy and Catalysis

Quinoline derivatives are also explored in the context of photodynamic therapy for cancer treatment. A particular study involved the synthesis of an iron(III) complex with a quinoline derivative, demonstrating significant anti-proliferative efficiency under light irradiation, highlighting its potential in photodynamic therapy applications (Zhu et al., 2019). Moreover, quinoline-based ligands have been utilized in catalysis, specifically in the oxidation of water, showcasing their utility in chemical transformations relevant to energy and environmental applications (Wickramasinghe et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent exposure and ensure safety .

properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-5-4-12-9-15(10-13-6-8-23(16)17(12)13)22-19(26)18(25)21-11-14-3-1-2-7-20-14/h1-3,7,9-10H,4-6,8,11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDMQFMAUWNJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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